molecular formula C6H7NO<br>C6H7NO<br>C6H4(OH)(NH2) B121084 2-Aminophenol CAS No. 95-55-6

2-Aminophenol

Cat. No.: B121084
CAS No.: 95-55-6
M. Wt: 109.13 g/mol
InChI Key: CDAWCLOXVUBKRW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Aminophenol primarily targets the enzyme Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase in Salmonella typhimurium . This enzyme plays a crucial role in the biosynthesis of vitamin B12, which is essential for various metabolic processes.

Mode of Action

It’s known that this compound can interact with its target enzyme, potentially altering its function and leading to changes in the metabolic processes that the enzyme is involved in .

Biochemical Pathways

This compound is involved in the catabolic pathway in certain bacteria like Burkholderia xenovorans LB400 . This pathway is responsible for the degradation of this compound, leading to the formation of other compounds. The compound also plays a role in the synthesis of heterocycles such as quinoline, benzoxazole, and benzimidazole .

Pharmacokinetics

It’s known that this compound is slightly soluble in water and more soluble in hot water . These properties could influence its bioavailability in the body.

Result of Action

The action of this compound leads to the formation of various heterocyclic compounds, which can be biologically active and useful in the pharmaceutical industry . It’s also used in the synthesis of dyes, particularly metal-complex dyes when diazotized and coupled to a phenol, naphthol, or other aromatic or resonant dye species .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and light. For instance, it can react with oxidizing agents and may form explosive products when combined with THF (tetrahydrofuran). Therefore, it’s important to protect it from exposure to air and light .

Biochemical Analysis

Biochemical Properties

2-Aminophenol is known to interact with various enzymes, proteins, and other biomolecules. It is industrially synthesized by reducing the corresponding nitrophenol by hydrogen in the presence of various catalysts . The compound exhibits intra- and intermolecular hydrogen bonding involving the neighboring amine and hydroxyl groups .

Cellular Effects

The effects of this compound on cells are complex and multifaceted. For instance, it has been found to have antioxidant, antibacterial, lipoxygenase, and urease inhibitory potentials . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to undergo various chemical reactions, making it a valuable building block for the creation of complex organic compounds . It serves as a precursor for the formation of important heterocycles such as quinoline, benzoxazole, and benzimidazole .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is stable under normal conditions but may be sensitive to air and light . Its reactivity with oxidizing agents and potential to form explosive products when combined with certain substances necessitates careful handling .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it is part of the this compound catabolic pathway in Burkholderia xenovorans LB400 . This pathway is responsible for the degradation of this compound, a toxic nitrogen-containing aromatic pollutant .

Properties

IUPAC Name

2-aminophenol
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InChI

InChI=1S/C6H7NO/c7-5-3-1-2-4-6(5)8/h1-4,8H,7H2
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InChI Key

CDAWCLOXVUBKRW-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)N)O
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Molecular Formula

C6H7NO, Array
Record name O-AMINOPHENOL
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Related CAS

25668-01-3, 51-19-4 (hydrochloride)
Record name Poly(o-aminophenol)
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DSSTOX Substance ID

DTXSID8024498
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Molecular Weight

109.13 g/mol
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Physical Description

O-aminophenol appears as off-white crystals or beige powder. (NTP, 1992), Crystals, rapidly becoming brown; [HSDB], COLOURLESS-TO-WHITE CRYSTALS. TURNS DARK ON EXPOSURE TO AIR OR LIGHT.
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Boiling Point

Sublimes at 307 °F at 11 mmHg (NTP, 1992), Sublimes at 153 °C
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Flash Point

168 °C (334 °F) - closed cup, >175 °C c.c.
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Solubility

less than 0.1 mg/mL at 70 °F (NTP, 1992), 1 g dissolves in 50 mL cold water, 23 mL alcohol, Slightly soluble in toluene, chloroform, and cold water; soluble in ethanol, and hot water, very soluble in acetonitrile, ethyl acetate, acetone, dimethyl sulfoxide, Soluble in ethyl ether; very soluble in ethanol; slightly soluble in benzene, trifluoroacetic acid, In water, 2.0X10+3 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 1.7
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Density

1.328 (NTP, 1992) - Denser than water; will sink, 1.328 g/cu cm at 25 °C, 1.3 g/cm³
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Vapor Density

Relative vapor density (air = 1): 3.77
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Vapor Pressure

0.0005 [mmHg], negligible
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Color/Form

Crystals, rapidly becoming brown, White orthorhombic bipyramidal needles from benzene or water, White crystals; turn brown with age, COLORLESS RHOMBIC NEEDLES OR PLATES

CAS No.

95-55-6
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Melting Point

342 to 343 °F (NTP, 1992), 170-174 °C, MP: 172-173 °C; sublimes on further heating
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Synthesis routes and methods

Procedure details

Recently, we found that 2-aminomuconate is one of the intermediates in the pathway for the biodegradation of nitrobenzene by the bacterium Pseudomonas pseudoalcaligenes JS45. 2-Aminomuconate is produced from 2-aminophenol by the action of 2-aminophenol 1,6-dioxygenase and 2-aminomuconic semialdehyde dehydrogenase. We have prepared 2-aminomuconate with these two enzymes either in crude extracts or in the fractions from a DEAE-Sepharose column, and separated it by anion exchange chromatography for use in investigating the properties of 2-aminomuconate deaminase from P. pseudoalcaligenes JS45. However, attempts to prepare the material in large quantities for general use failed because the partially purified dioxygenase was unstable even during storage at −70° C. In crude extracts the dioxygenase was relatively stable, but the presence of 2-aminomuconate deaminase precluded accumulation of 2-aminomuconate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminophenol
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2-Aminophenol
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2-Aminophenol
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2-Aminophenol
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